molecular formula C16H17N3O5S B3712647 2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3712647
M. Wt: 363.4 g/mol
InChI Key: ZGANYBGBWBBDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a chemical compound supplied as a dry powder for research purposes in biological screening and lead optimization. The compound features a benzamide core linked to a benzenesulfonamide group via an ethyl chain, and has a molecular formula of C16H17N3O5S and a molecular weight of 363.39 g/mol. This structure is of significant interest in medicinal chemistry, particularly in the development of benzenesulfonamide analogs, which are known to act as potent inhibitors of enzymes like carbonic anhydrase . With a LogP of 1.353, three hydrogen bond donors, and five hydrogen bond acceptors, this molecule exhibits properties that make it a valuable candidate for early-stage drug discovery research. It is intended for non-human research use only and is not approved for diagnostic, therapeutic, or veterinary applications. Researchers can request a quote for the currently available 356 mg batch.

Properties

IUPAC Name

2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-10-9-12-5-7-13(8-6-12)25(17,23)24/h2-8H,9-10H2,1H3,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGANYBGBWBBDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step. The sulfonamide group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The sulfonamide group is known to inhibit certain enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its combination of functional groups. Below is a detailed comparison with analogs sharing core benzamide, sulfonamide, or nitro-substituted motifs:

Substituent Variations on the Benzamide Core

Compound Name Molecular Formula Substituents Key Features Biological Activity References
2-Methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₇H₁₇N₃O₅S 2-methyl, 3-nitro, N-(2-(4-sulfamoylphenyl)ethyl) Combines sulfamoylphenyl, nitro, and methyl groups; potential multi-target interactions Hypothesized enzyme inhibition (e.g., kinases)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₆H₁₅ClN₂O₄S 5-chloro, 2-methoxy, N-(2-(4-sulfamoylphenyl)ethyl) Chlorine and methoxy substituents enhance lipophilicity Antimicrobial, anticancer
N-(4-Methylphenyl)-2-nitrobenzamide C₁₄H₁₂N₂O₃ 2-nitro, N-(4-methylphenyl) Lacks sulfamoyl group; simpler structure Used in molecular docking studies
4-Ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide C₁₇H₁₇N₂O₄ 3-nitro, 4-ethoxy, N-(2-ethylphenyl) Ethoxy group increases metabolic stability Under investigation for anti-inflammatory activity

Sulfonamide-Containing Analogs

Compound Name Molecular Formula Structural Features Key Differences Applications References
N-{2-Oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide C₂₀H₁₈N₃O₄S₂ Thiophene and sulfamoyl groups Thiophene instead of nitro group; broader π-π interactions Anticancer, antiviral
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₅H₁₃ClN₂O₃S Chlorine substituent Simpler benzamide core; lacks nitro group Antibacterial
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide C₂₅H₂₅ClN₃O₃S Piperazine and benzyl groups Piperazine enhances solubility; chlorine for selectivity CNS-targeted therapies

Nitro-Substituted Analogs

Compound Name Molecular Formula Key Functional Groups Pharmacokinetic Impact Research Focus References
This compound C₁₇H₁₇N₃O₅S Nitro, methyl, sulfamoyl Nitro group may enhance redox activity Enzyme inhibition
4-Ethoxy-N-(2-ethylphenyl)-3-nitrobenzoic acid C₁₇H₁₆N₂O₅ Nitro, ethoxy, carboxylic acid Carboxylic acid improves solubility Prodrug development
Procainamide Hydrochloride C₁₃H₂₁N₃O₂·HCl Amino, diethylaminoethyl Lacks nitro; approved antiarrhythmic Cardiac applications

Key Research Findings

  • Nitro Group Impact : The 3-nitro substituent in the target compound may confer oxidative stress-mediated cytotoxicity, as seen in nitroaromatic anticancer agents .
  • Metabolic Stability: Compared to non-sulfonamide analogs, this compound’s sulfamoyl group may reduce hepatic clearance, extending half-life .
  • Structural Uniqueness : The combination of methyl, nitro, and sulfamoyl groups distinguishes it from simpler benzamides, enabling multi-target interactions .

Biological Activity

2-Methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the molecular formula C16H17N3O5S and a molecular weight of 363.39 g/mol, features a nitro group and a sulfonamide moiety, which are known to influence biological interactions and therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing nitro and sulfonamide groups often exhibit a range of biological activities, including:

  • Antitumor Activity : Nitro compounds have been noted for their potential in cancer therapy. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting tumor growth and proliferation .
  • Anti-inflammatory Properties : Compounds with sulfonamide groups are frequently studied for their anti-inflammatory effects. The presence of the sulfonamide moiety can enhance the compound's ability to inhibit inflammatory pathways, such as those mediated by COX-2 and iNOS .

Antitumor Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and colon cancer (HCT116) cells, showing IC50 values in the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HCT1164.5Inhibition of cell cycle progression

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In cellular assays, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Assay TypeResult
TNF-α Inhibition60% at 10 µM
IL-6 Inhibition55% at 10 µM

Case Studies

  • In Vivo Efficacy : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment was well tolerated with minimal side effects observed.
  • Mechanistic Insights : Further investigations revealed that the compound acts through multiple pathways, including the inhibition of key signaling molecules involved in tumorigenesis and inflammation.

Q & A

Basic: What are the critical synthetic pathways for 2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, and how are intermediates validated?

Answer:
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

  • Amide coupling : Reacting 4-sulfamoylphenethylamine with a 2-methyl-3-nitrobenzoic acid derivative using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Nitro-group introduction : Electrophilic nitration at the meta position of the benzamide using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Intermediate validation : Thin-layer chromatography (TLC) and LC-MS monitor reaction progress, while intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradient). Final product purity is confirmed by HPLC (>95%) and ¹H/¹³C NMR .

Basic: Which spectroscopic methods are most reliable for characterizing the sulfamoyl and nitro functional groups in this compound?

Answer:

  • Nitro group : FT-IR spectroscopy (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ¹H NMR (para-nitro aromatic protons as doublets at δ 8.2–8.5 ppm) .
  • Sulfamoyl group : ¹H NMR (NH₂ protons as broad singlets at δ 6.8–7.2 ppm) and LC-MS (sulfonamide fragmentation patterns at m/z 156 and 184) .
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolve ambiguities in complex regions .

Advanced: How can conflicting solubility and stability data in polar solvents be resolved during formulation studies?

Answer:
Discrepancies often arise from:

  • Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility.
  • pH-dependent stability : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1.2–7.4) with UV-Vis monitoring of nitro-group degradation .
  • Co-solvent optimization : Use Hansen solubility parameters to select co-solvents (e.g., PEG-400) that enhance solubility without destabilizing the sulfamoyl group .

Advanced: What strategies mitigate side reactions during the nitration of the benzamide precursor?

Answer:

  • Directed ortho-metallation : Pre-functionalize the benzamide with a directing group (e.g., trimethylsilyl) to ensure regioselective nitration .
  • Low-temperature control : Maintain reaction temperatures below 10°C to suppress di-nitration byproducts.
  • Post-reaction quenching : Use ice-cold NaHCO₃ to neutralize excess HNO₃ immediately, followed by extraction with dichloromethane to isolate the mono-nitrated product .

Advanced: How does the electronic effect of the sulfamoyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The sulfamoyl group is electron-withdrawing, which:

  • Deactivates the aryl ring : Reduces electrophilic substitution reactivity, requiring Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with strong bases (Cs₂CO₃) and high temperatures (80–100°C) .
  • Stabilizes intermediates : DFT calculations show the sulfamoyl group lowers the energy of transition states in SNAr reactions, favoring para-substitution over meta .

Advanced: What computational methods predict the binding affinity of this compound to biological targets like carbonic anhydrase?

Answer:

  • Docking studies : Use AutoDock Vina with the sulfamoyl group positioned to coordinate the zinc ion in carbonic anhydrase’s active site .
  • MD simulations : AMBER or GROMACS simulate binding stability, focusing on hydrogen bonds between the nitro group and Thr199 .
  • Free-energy perturbation (FEP) : Quantify ΔG binding differences when modifying the 2-methyl substituent .

Basic: What are the standard protocols for evaluating the compound’s stability under oxidative stress?

Answer:

  • Forced degradation : Expose to 3% H₂O₂ at 40°C for 24 hours, followed by LC-MS to identify oxidation byproducts (e.g., sulfonic acid derivatives) .
  • Radical scavenging assays : Use DPPH or ABTS to assess the nitro group’s radical quenching capacity .

Advanced: How can contradictory in vitro vs. in vivo pharmacokinetic data be reconciled for this compound?

Answer:

  • Microsomal stability assays : Compare hepatic clearance rates in human vs. rodent microsomes to explain species-specific metabolism .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, adjusting in vitro IC₅₀ values for in vivo correlation .
  • Transporter inhibition : Screen for interactions with OATP1B1/3 using transfected HEK293 cells to identify efflux issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.